SB357134

Description

Properties

CAS No. |

219963-52-7 |

|---|---|

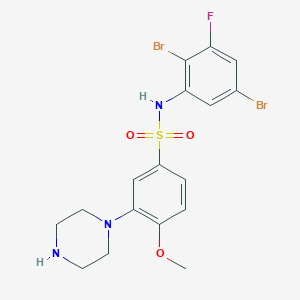

Molecular Formula |

C17H18Br2FN3O3S |

Molecular Weight |

523.2 g/mol |

IUPAC Name |

N-(2,5-dibromo-3-fluorophenyl)-4-methoxy-3-piperazin-1-ylbenzenesulfonamide |

InChI |

InChI=1S/C17H18Br2FN3O3S/c1-26-16-3-2-12(10-15(16)23-6-4-21-5-7-23)27(24,25)22-14-9-11(18)8-13(20)17(14)19/h2-3,8-10,21-22H,4-7H2,1H3 |

InChI Key |

BLWHAZZXRHTFJE-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NC2=C(C(=CC(=C2)Br)F)Br)N3CCNCC3 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

N-(2,5-dibromo-3-fluorophenyl)-4-methoxy-3-piperazin-1-ylbenzenesulfonamide SB-357134 |

Origin of Product |

United States |

Foundational & Exploratory

The Intricate Dance of SB357134 with the 5-HT6 Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of action of SB357134 at the serotonin 5-HT6 receptor. This compound, a potent and selective ligand, has been a significant tool in elucidating the physiological roles of this exclusively CNS-expressed receptor. This document provides a comprehensive overview of its binding affinity, functional activity, and the downstream signaling pathways it modulates, supported by quantitative data, detailed experimental protocols, and visual diagrams.

Core Interaction: A High-Affinity Antagonist with Likely Inverse Agonist Properties

This compound is firmly established as a potent and selective antagonist of the 5-HT6 receptor.[1][2][3] Its high affinity for the receptor is demonstrated by its low nanomolar inhibition constants (pKi) in radioligand binding assays. Functionally, it effectively blocks the canonical Gs-protein coupled signaling pathway, competitively inhibiting serotonin (5-HT)-induced cyclic AMP (cAMP) accumulation.[1][3]

A crucial aspect of the 5-HT6 receptor's pharmacology is its significant constitutive activity, meaning it can signal in the absence of an agonist.[4][5] This property opens the door for ligands to act as inverse agonists, reducing the receptor's basal signaling. While direct experimental evidence for this compound's inverse agonism is not extensively published, several lines of evidence strongly suggest this mode of action. Notably, structurally similar 5-HT6 receptor antagonists, such as SB-271046, have been demonstrated to act as inverse agonists at constitutively active 5-HT6 receptors.[1] Given the high degree of structural and pharmacological similarity among selective 5-HT6 receptor antagonists, it is highly probable that this compound also exhibits inverse agonist properties.

Quantitative Data Summary

The following tables summarize the key quantitative parameters defining the interaction of this compound with the 5-HT6 receptor.

| Parameter | Value | Assay | System | Reference |

| pKi | 8.6 | Radioligand Binding ([¹²⁵I]SB-258585) | HeLa cells expressing human 5-HT6 receptors | [1] |

| pKi | 8.54 | Radioligand Binding ([³H]LSD) | HeLa cells expressing human 5-HT6 receptors | [1] |

| pA₂ | 7.63 | cAMP Accumulation | HeLa cells expressing human 5-HT6 receptors | [1] |

Table 1: In Vitro Affinity and Functional Antagonism of this compound at the Human 5-HT6 Receptor.

Navigating the Downstream Signaling Cascades

The 5-HT6 receptor primarily signals through the Gαs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP. This compound, as an antagonist and likely inverse agonist, blocks and potentially reduces this basal and agonist-induced signaling.

Beyond the canonical Gs-cAMP pathway, the 5-HT6 receptor engages in more complex signaling, including the activation of the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway. This activation is multifaceted, involving not only Gs-dependent mechanisms but also the recruitment of β-arrestin and the activity of the non-receptor tyrosine kinase, Fyn.[6][7] While the direct effects of this compound on β-arrestin recruitment and ERK1/2 phosphorylation have not been specifically detailed in published literature, its antagonistic action at the receptor level implies a modulation of these downstream events.

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways of the 5-HT6 receptor and the proposed points of intervention for this compound.

References

- 1. Efficacy of selective 5-HT6 receptor ligands determined by monitoring 5-HT6 receptor-mediated cAMP signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. giffordbioscience.com [giffordbioscience.com]

- 3. immune-system-research.com [immune-system-research.com]

- 4. Physical interaction between neurofibromin and serotonin 5-HT6 receptor promotes receptor constitutive activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. domaintherapeutics.ca [domaintherapeutics.ca]

- 6. Ligand-induced activation of ERK1/2 signaling by constitutively active Gs-coupled 5-HT receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to SB357134: A Potent and Selective 5-HT6 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

SB357134, with the chemical name N-(2,5-Dibromo-3-fluorophenyl)-4-methoxy-3-(1-piperazinyl)benzenesulfonamide, is a potent and selective antagonist of the serotonin 6 (5-HT6) receptor.[1] This technical guide provides a comprehensive overview of the chemical structure, pharmacological properties, and key experimental methodologies related to this compound. The document is intended to serve as a detailed resource for researchers and professionals in the fields of neuroscience and drug development, offering insights into its mechanism of action and potential therapeutic applications, particularly in the realm of cognitive enhancement.

Chemical Structure and Properties

This compound is a phenyl benzenesulfonamide derivative with a complex aromatic structure. Its chemical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | N-(2,5-Dibromo-3-fluorophenyl)-4-methoxy-3-(1-piperazinyl)benzenesulfonamide |

| Chemical Formula | C17H18Br2FN3O3S |

| Molecular Weight | 523.22 g/mol |

| SMILES | C1=CC(=C(C=C1OC)S(=O)(=O)NC2=C(C(=C(C=C2)Br)F)Br)N3CCNCC3 |

| InChI Key | BLWHAZZXRHTFJE-UHFFFAOYSA-N |

| CAS Number | 219963-52-7 |

Pharmacological Data

This compound exhibits high affinity and selectivity for the 5-HT6 receptor. Its pharmacological profile has been characterized through a series of in vitro and in vivo studies, the key quantitative data from which are presented below.

Table 2.1: In Vitro Binding Affinities of this compound

| Radioligand | Preparation | Species | pKi |

| [¹²⁵I]SB-258585 | HeLa cells expressing human 5-HT6 receptors | Human | 8.6 |

| [³H]LSD | HeLa cells expressing human 5-HT6 receptors | Human | 8.54 |

| [¹²⁵I]SB-258585 | Caudate-putamen membranes | Human | 8.82 |

| [¹²⁵I]SB-258585 | Striatum membranes | Rat | 8.44 |

| [¹²⁵I]SB-258585 | Striatum membranes | Pig | 8.61 |

| Data sourced from Stean et al., 2002. |

Table 2.2: In Vitro Functional Antagonism of this compound

| Assay | Preparation | Species | pA2 |

| 5-HT-stimulated cAMP accumulation | HeLa cells expressing human 5-HT6 receptors | Human | 7.63 |

| Data sourced from Stean et al., 2002. |

Table 2.3: In Vivo Efficacy and Pharmacokinetics of this compound in Rats

| Parameter | Value |

| Ex vivo [¹²⁵I]SB-258585 binding inhibition (ED₅₀, p.o.) | 4.9 ± 1.3 mg/kg |

| Maximal Electroshock Seizure Threshold (MEST) test (MED, p.o.) | 0.1 mg/kg |

| Peak Blood Concentration (at 10 mg/kg, p.o.) | 4.3 ± 0.2 µM (at 1 hour) |

| Peak Brain Concentration (at 10 mg/kg, p.o.) | 1.3 ± 0.06 µM (at 1 hour) |

| Data sourced from Stean et al., 2002. |

This compound demonstrates over 200-fold selectivity for the 5-HT6 receptor when compared to a panel of 72 other receptors and enzymes.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of this compound.

In Vitro Radioligand Binding Assay

This protocol outlines the procedure for determining the binding affinity of this compound to the 5-HT6 receptor.

Materials:

-

HeLa cell membranes expressing recombinant human 5-HT6 receptors.

-

Radioligands: [¹²⁵I]SB-258585 or [³H]LSD.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

This compound and other competing ligands.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of this compound and other test compounds.

-

In a 96-well microplate, add the cell membranes (typically 10-20 µg of protein per well).

-

Add the radioligand at a concentration near its Kd value.

-

Add the test compounds at various concentrations. For non-specific binding determination, use a high concentration of a known 5-HT6 receptor ligand (e.g., 10 µM methiothepin).

-

Incubate the plate at 37°C for 60 minutes.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Determine the Ki values using the Cheng-Prusoff equation.

In Vitro cAMP Functional Assay

This protocol describes the method to assess the functional antagonist activity of this compound.

Materials:

-

HeLa cells stably expressing the human 5-HT6 receptor.

-

5-HT (serotonin) as the agonist.

-

This compound.

-

Cell culture medium.

-

cAMP assay kit.

Procedure:

-

Seed the HeLa-5-HT6 cells in 96-well plates and allow them to adhere overnight.

-

Wash the cells with serum-free medium.

-

Pre-incubate the cells with varying concentrations of this compound for 20 minutes.

-

Stimulate the cells with a fixed concentration of 5-HT (typically at its EC₈₀) for 15 minutes.

-

Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit.

-

Construct a dose-response curve for the inhibition of 5-HT-stimulated cAMP production by this compound.

-

Calculate the pA₂ value to quantify the antagonist potency.

In Vivo Maximal Electroshock Seizure Threshold (MEST) Test in Rats

This protocol is used to evaluate the in vivo anticonvulsant activity of this compound.

Materials:

-

Male Sprague-Dawley rats.

-

This compound formulated for oral administration.

-

An electroshock apparatus with corneal electrodes.

-

Saline solution.

Procedure:

-

Administer this compound or vehicle orally to the rats at various doses.

-

At a predetermined time post-administration (e.g., 4 hours), apply a corneal electrical stimulus.

-

The stimulus is a constant current delivered for a short duration (e.g., 0.2 seconds). The current intensity is varied to determine the threshold for inducing a tonic hindlimb extension seizure.

-

The seizure threshold is defined as the current intensity that produces a tonic hindlimb extension in 50% of the animals.

-

Determine the minimum effective dose (MED) of this compound that produces a significant increase in the seizure threshold.

In Vivo Morris Water Maze Test in Rats

This protocol assesses the effect of this compound on spatial learning and memory.

Materials:

-

Male Sprague-Dawley rats.

-

A circular water tank (approximately 2 meters in diameter) filled with opaque water.

-

A hidden escape platform submerged just below the water surface.

-

Video tracking software.

-

This compound for oral administration.

Procedure:

-

Acquisition Phase (e.g., 7 days):

-

Administer this compound (e.g., 10 mg/kg, p.o.) or vehicle to the rats, often twice daily.

-

Each day, each rat undergoes a set number of trials (e.g., 4 trials).

-

For each trial, the rat is placed in the water at one of four starting positions and is allowed to swim and find the hidden platform.

-

If the rat does not find the platform within a set time (e.g., 60 seconds), it is guided to it.

-

Record the escape latency (time to find the platform) and path length using video tracking software.

-

-

Probe Trial (e.g., on day 8):

-

The escape platform is removed from the tank.

-

The rat is allowed to swim freely for a set duration (e.g., 60 seconds).

-

Record the time spent in the target quadrant (where the platform was previously located).

-

Increased time spent in the target quadrant is indicative of improved spatial memory.

-

Signaling Pathways and Visualizations

This compound exerts its effects by antagonizing the 5-HT6 receptor, which is primarily coupled to the Gs alpha subunit of G proteins. This leads to the modulation of downstream signaling cascades.

Figure 1: Signaling pathway of the 5-HT6 receptor and the antagonistic effect of this compound.

Figure 2: Workflow for in vitro characterization of this compound.

Figure 3: Workflow for in vivo evaluation of this compound.

Conclusion

This compound is a well-characterized, potent, and selective 5-HT6 receptor antagonist with demonstrated in vivo activity. Its ability to modulate neuronal processes and enhance cognitive function in preclinical models makes it a valuable research tool and a potential lead compound for the development of novel therapeutics for cognitive disorders. The detailed methodologies and summarized data presented in this guide are intended to facilitate further research into the pharmacological profile and therapeutic potential of this compound.

References

An In-depth Technical Guide on SB357134's Role in Cognitive Function Studies

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SB357134 is a potent and selective 5-HT6 receptor antagonist that has demonstrated significant potential as a cognitive enhancer in preclinical studies. This technical guide provides a comprehensive overview of its pharmacological profile, mechanism of action, and its effects in cognitive function assays. By competitively blocking the serotonin 6 (5-HT6) receptor, this compound modulates multiple downstream signaling pathways, leading to enhanced cholinergic and glutamatergic neurotransmission, which are crucial for learning and memory. This document synthesizes key quantitative data, details experimental methodologies, and visualizes the underlying biological processes to serve as a valuable resource for researchers in neuroscience and drug development.

Pharmacological Profile of this compound

This compound exhibits high affinity and selectivity for the human 5-HT6 receptor. Its pharmacological activity has been characterized through various in vitro and in vivo studies, demonstrating its potential as a research tool and therapeutic candidate.

Binding Affinity and Selectivity

This compound demonstrates a high affinity for the 5-HT6 receptor, as determined by radioligand binding assays. It shows marked selectivity for the 5-HT6 receptor over a wide range of other receptors and enzymes, indicating a favorable specificity profile.[1][2]

Table 1: Binding Affinity (pKi) of this compound for 5-HT6 Receptors [1][2]

| Receptor/Cell Line | Radioligand | pKi |

| Human 5-HT6 (HeLa cells) | [¹²⁵I]SB-258585 | 8.6 |

| Human 5-HT6 (HeLa cells) | [³H]LSD | 8.54 |

| Human Caudate-Putamen | [¹²⁵I]SB-258585 | 8.82 |

| Rat Striatum | [¹²⁵I]SB-258585 | 8.44 |

| Pig Striatum | [¹²⁵I]SB-258585 | 8.61 |

Experimental Protocol: Radioligand Binding Assay [1]

-

Membrane Preparation: Membranes were prepared from HeLa cells expressing human 5-HT6 receptors, or from homogenized human caudate-putamen, rat striatum, or pig striatum.

-

Radioligand: [¹²⁵I]SB-258585 or [³H]LSD were used as the radiolabeled ligands.

-

Incubation: Membranes were incubated with the radioligand and varying concentrations of this compound in a suitable buffer.

-

Separation: Bound and free radioligand were separated by filtration through glass fiber filters.

-

Detection: The amount of bound radioactivity was quantified using a scintillation counter.

-

Data Analysis: pKi values were calculated from the IC50 values (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

Functional Antagonism

This compound acts as a competitive antagonist at the 5-HT6 receptor. In functional assays, it effectively blocks the increase in cyclic AMP (cAMP) accumulation stimulated by serotonin (5-HT).

Table 2: Functional Antagonist Activity of this compound [1][2]

| Assay | Cell Line | Agonist | pA2 |

| cAMP Accumulation | Human 5-HT6 (HeLa cells) | 5-HT | 7.63 |

Experimental Protocol: cAMP Accumulation Assay [1]

-

Cell Culture: HeLa cells stably expressing the human 5-HT6 receptor were used.

-

Assay Principle: The 5-HT6 receptor is Gs-protein coupled, and its activation by an agonist like 5-HT leads to an increase in intracellular cAMP levels.

-

Procedure: Cells were pre-incubated with various concentrations of this compound before being stimulated with a fixed concentration of 5-HT.

-

Measurement: Intracellular cAMP levels were measured using a suitable assay kit (e.g., radioimmunoassay or fluorescence-based).

-

Data Analysis: The pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift to the right in the agonist's concentration-response curve, was determined from Schild plot analysis.

In Vivo Receptor Occupancy

The ability of this compound to occupy 5-HT6 receptors in the brain after oral administration has been demonstrated in rats using ex vivo binding studies.

Table 3: Ex Vivo [¹²⁵I]SB-258585 Binding in Rat Striatum after Oral Administration of this compound [1][2]

| Dose (mg/kg, p.o.) | Time Post-Dose (h) | ED₅₀ (mg/kg) |

| 4.9 ± 1.3 | 4 | 4.9 ± 1.3 |

Experimental Protocol: Ex Vivo Binding [1]

-

Dosing: Rats were orally administered this compound at various doses.

-

Tissue Collection: At a specified time point after dosing, the animals were euthanized, and their brains were rapidly removed. The striatum was dissected.

-

Homogenization and Binding: The striatal tissue was homogenized, and the membranes were incubated with the radioligand [¹²⁵I]SB-258585 to measure the amount of available (unoccupied) 5-HT6 receptors.

-

Data Analysis: The ED₅₀ value, the dose of the drug that produces 50% of its maximal effect (in this case, receptor occupancy), was calculated by analyzing the dose-response curve of receptor occupancy.

Pharmacokinetics

Pharmacokinetic studies in rats have shown that this compound is orally bioavailable and penetrates the brain.

Table 4: Pharmacokinetic Parameters of this compound in Rats after Oral Administration (10 mg/kg) [1]

| Parameter | Blood | Brain |

| Cmax (µM) | 4.3 ± 0.2 | 1.3 ± 0.06 |

| Tmax (h) | 1 | 1 |

| Brain/Blood Ratio | - | ~0.3 |

| Bioavailability (%) | 65 | - |

| Half-life (h) | 3.4 | - |

Experimental Protocol: Pharmacokinetic Study [1]

-

Dosing: A single oral dose of 10 mg/kg of this compound was administered to rats.

-

Sample Collection: Blood and brain samples were collected at various time points after administration.

-

Analysis: The concentrations of this compound in blood and brain homogenates were determined using a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

-

Data Analysis: Pharmacokinetic parameters including maximum concentration (Cmax), time to maximum concentration (Tmax), and bioavailability were calculated from the concentration-time profiles.

Mechanism of Action in Cognitive Enhancement

The pro-cognitive effects of this compound are attributed to its antagonism of the 5-HT6 receptor, which is primarily expressed in brain regions associated with learning and memory, such as the hippocampus and cortex.[3] Blockade of this receptor initiates a cascade of intracellular events that ultimately leads to the modulation of key neurotransmitter systems.

Signaling Pathways

The 5-HT6 receptor is constitutively active and positively coupled to adenylyl cyclase via the Gs alpha subunit. Antagonism of this receptor by this compound is thought to reduce basal cAMP production. This, in turn, influences the activity of downstream effectors such as Protein Kinase A (PKA) and the transcription factor cAMP response element-binding protein (CREB), which are critical for synaptic plasticity and memory formation. Furthermore, the 5-HT6 receptor has been shown to interact with the Fyn tyrosine kinase, and antagonism of the receptor can modulate the extracellular signal-regulated kinase (ERK) pathway, another key player in cognitive processes.[4][5]

Modulation of Neurotransmitter Release

A key consequence of 5-HT6 receptor antagonism is the enhanced release of acetylcholine (ACh) and glutamate in brain regions critical for cognition.[6] This is thought to be mediated by the disinhibition of GABAergic interneurons that normally suppress the activity of cholinergic and glutamatergic neurons. By blocking the 5-HT6 receptors on these GABAergic neurons, this compound reduces their inhibitory tone, leading to increased firing of cholinergic and glutamatergic neurons and subsequent neurotransmitter release.

Efficacy in Preclinical Models of Cognition

This compound has been evaluated in various animal models of learning and memory, consistently demonstrating pro-cognitive effects.

Morris Water Maze

In the Morris water maze, a test of spatial learning and memory, chronic administration of this compound has been shown to enhance performance in rats.[1][2]

Table 5: Effect of Chronic this compound Administration (10 mg/kg, p.o., twice daily for 7 days) in the Rat Water Maze [1][2]

| Treatment Group | Performance Metric | Result |

| This compound | Escape Latency | Significantly reduced compared to vehicle |

| This compound | Path Length | Significantly shorter compared to vehicle |

Experimental Protocol: Morris Water Maze [1][2]

-

Apparatus: A circular pool (e.g., 1.8 m in diameter) filled with opaque water. An escape platform is hidden just below the water surface.

-

Animals: Male rats were used.

-

Dosing: this compound (10 mg/kg) or vehicle was administered orally twice daily for 7 days.

-

Training: Rats were trained to find the hidden platform over several days, with multiple trials per day. The starting position was varied for each trial.

-

Probe Trial: After the training period, the platform was removed, and the time spent in the target quadrant where the platform was previously located was measured to assess memory retention.

-

Data Analysis: Escape latency (time to find the platform), path length, and time spent in the target quadrant were analyzed using appropriate statistical methods (e.g., ANOVA).

Safety and Toxicology

Detailed preclinical safety and toxicology data for this compound are not extensively available in the public domain. Standard preclinical safety evaluations for a central nervous system (CNS) drug candidate would typically include:

-

In vitro safety pharmacology: Assessment of effects on key ion channels (e.g., hERG) to evaluate pro-arrhythmic potential.

-

Genotoxicity assays: A battery of tests, including the Ames test (bacterial reverse mutation assay) and in vitro and in vivo micronucleus tests, to assess mutagenic and clastogenic potential.

-

Rodent toxicology studies: Acute and repeated-dose toxicity studies in at least one rodent species (e.g., rat) to identify potential target organs of toxicity and establish a no-observed-adverse-effect level (NOAEL).

Further research is required to fully characterize the safety profile of this compound.

Conclusion

This compound is a well-characterized, potent, and selective 5-HT6 receptor antagonist with demonstrated pro-cognitive effects in preclinical models. Its mechanism of action, involving the modulation of cAMP and other signaling pathways leading to enhanced cholinergic and glutamatergic neurotransmission, provides a strong rationale for its potential therapeutic use in cognitive disorders. The quantitative data and detailed experimental protocols presented in this guide offer a solid foundation for further research into the therapeutic potential of this compound and other 5-HT6 receptor antagonists. Future studies should aim to further elucidate the downstream signaling cascades and expand the evaluation of this compound in a wider range of cognitive and safety assays.

References

- 1. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. mmpc.org [mmpc.org]

- 4. 5-HT6 receptor agonists and antagonists enhance learning and memory in a conditioned emotion response paradigm by modulation of cholinergic and glutamatergic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A compilation of two decades of mutagenicity test results with the Ames Salmonella typhimurium and L5178Y mouse lymphoma cell mutation assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 5HT6 Antagonists in the Treatment of Alzheimer’s Dementia: Current Progress - PMC [pmc.ncbi.nlm.nih.gov]

The Initial Research Applications of SB357134: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial research applications of SB357134, a potent and selective 5-HT6 receptor antagonist. The document outlines its pharmacological profile, key in vitro and in vivo experimental findings, and the underlying signaling pathways. All quantitative data is presented in structured tables, and detailed experimental methodologies are provided. Visual diagrams generated using Graphviz are included to illustrate signaling pathways and experimental workflows.

Introduction to this compound

This compound, chemically known as N-(2,5-Dibromo-3-fluorophenyl)-4-methoxy-3-piperazin-1-ylbenzenesulfonamide, emerged from early drug discovery programs as a high-affinity antagonist for the serotonin 6 (5-HT6) receptor. The 5-HT6 receptor is primarily expressed in the central nervous system (CNS), particularly in regions associated with learning, memory, and cognition, such as the hippocampus and cortex. Its exclusive localization within the CNS and its modulation of various neurotransmitter systems have made it an attractive target for therapeutic intervention in cognitive disorders and other neurological conditions. Initial research on this compound focused on characterizing its binding affinity, selectivity, functional antagonism, and its potential therapeutic utility in preclinical models of cognition and seizure control.

Pharmacological Profile and In Vitro Characterization

The initial characterization of this compound involved a series of in vitro assays to determine its potency, selectivity, and functional activity at the human 5-HT6 receptor.

Radioligand Binding Assays

Radioligand binding assays were crucial in quantifying the affinity of this compound for the 5-HT6 receptor. These experiments typically involve incubating cell membranes expressing the receptor with a fixed concentration of a radiolabeled ligand and varying concentrations of the unlabeled test compound (this compound).

Table 1: Radioligand Binding Affinity of this compound

| Radioligand | Cell Line/Tissue | Receptor | pKi |

| [¹²⁵I]SB-258585 | HeLa cells expressing human 5-HT6 receptors | Human 5-HT6 | 8.6 |

| [³H]LSD | HeLa cells expressing human 5-HT6 receptors | Human 5-HT6 | 8.54 |

| [¹²⁵I]SB-258585 | Human caudate-putamen membranes | Human 5-HT6 | 8.82 |

| [¹²⁵I]SB-258585 | Rat striatum membranes | Rat 5-HT6 | 8.44 |

| [¹²⁵I]SB-258585 | Pig striatum membranes | Pig 5-HT6 | 8.61 |

Experimental Protocol: Radioligand Binding Assay

A competitive radioligand binding assay is performed to determine the binding affinity (Ki) of this compound for the 5-HT6 receptor.

-

Materials:

-

Cell membranes from HeLa cells stably expressing the human 5-HT6 receptor.

-

Radioligand: [¹²⁵I]SB-258585 or [³H]LSD.

-

Unlabeled this compound at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1.2 mM MgCl₂, pH 7.4).

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation counter.

-

-

Procedure:

-

Incubate cell membranes with a fixed concentration of the radioligand and a range of concentrations of unlabeled this compound in the assay buffer.

-

Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

-

Terminate the incubation by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Selectivity Profile

This compound was profiled against a panel of other receptors and enzymes to assess its selectivity. It displayed over 200-fold selectivity for the 5-HT6 receptor versus 72 other molecular targets, indicating a highly specific mechanism of action.

Functional Antagonism: cAMP Accumulation Assay

The 5-HT6 receptor is canonically coupled to the Gs-alpha subunit of G proteins, and its activation leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. Functional antagonism by this compound was demonstrated by its ability to inhibit 5-HT-stimulated cAMP accumulation.

Table 2: Functional Antagonism of this compound

| Assay | Cell Line | Agonist | pA2 |

| cAMP Accumulation | HeLa cells expressing human 5-HT6 receptors | 5-HT | 7.63 |

Experimental Protocol: cAMP Accumulation Assay

This assay measures the ability of this compound to antagonize the 5-HT-induced increase in intracellular cAMP.

-

Materials:

-

HeLa cells stably expressing the human 5-HT6 receptor.

-

5-Hydroxytryptamine (5-HT) as the agonist.

-

This compound at various concentrations.

-

Cell culture medium.

-

cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen-based).

-

-

Procedure:

-

Plate the cells in a multi-well plate and allow them to adhere.

-

Pre-incubate the cells with varying concentrations of this compound.

-

Stimulate the cells with a fixed concentration of 5-HT.

-

Incubate for a specified period to allow for cAMP production.

-

Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit.

-

Plot the concentration-response curves for 5-HT in the presence of different concentrations of this compound.

-

Determine the pA2 value from a Schild plot, which quantifies the antagonist's potency.

-

In Vivo Research Applications

The promising in vitro profile of this compound led to its investigation in animal models to assess its brain penetrance, in vivo target engagement, and efficacy in relevant behavioral paradigms.

Pharmacokinetics and Brain Penetration

Pharmacokinetic studies in rats demonstrated that this compound is orally bioavailable and penetrates the blood-brain barrier.

Table 3: Pharmacokinetic Parameters of this compound in Rats

| Dose (p.o.) | Time Post-Dose | Max. Blood Concentration (µM) | Max. Brain Concentration (µM) |

| 10 mg/kg | 1 h | 4.3 ± 0.2 | 1.3 ± 0.06 |

Ex Vivo Receptor Occupancy

Ex vivo binding studies were conducted to confirm that this compound engages the 5-HT6 receptor in the brain after systemic administration.

Table 4: Ex Vivo 5-HT6 Receptor Occupancy by this compound in Rats

| Assay | Radioligand | ED₅₀ (mg/kg, p.o.) | Time Post-Dose |

| Ex vivo binding | [¹²⁵I]SB-258585 | 4.9 ± 1.3 | 4 h |

Cognitive Enhancement in the Rat Water Maze

The Morris water maze is a widely used behavioral task to assess spatial learning and memory in rodents. Chronic administration of this compound was shown to enhance cognitive performance in this model.

Table 5: Effect of this compound in the Rat Water Maze

| Treatment | Dose (p.o.) | Dosing Regimen | Outcome |

| This compound | 10 mg/kg | Twice a day for 7 days | Enhanced memory and learning |

Experimental Protocol: Rat Water Maze

This protocol assesses the effect of this compound on spatial learning and memory.

-

Apparatus: A circular pool filled with opaque water, with a hidden escape platform.

-

Animals: Male Sprague-Dawley rats.

-

Procedure:

-

Acquisition Phase: For several consecutive days, rats are given multiple trials to find the hidden platform from different starting locations. The latency to find the platform and the path length are recorded.

-

Drug Administration: this compound or vehicle is administered orally before the training sessions.

-

Probe Trial: After the acquisition phase, the platform is removed, and the rat is allowed to swim for a set time (e.g., 60 seconds). The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of memory retention.

-

Anticonvulsant Activity in the Maximal Electroshock Seizure Threshold (MEST) Test

The MEST test is a preclinical model used to evaluate the anticonvulsant potential of a compound by determining the electrical stimulus required to induce a tonic hindlimb extension seizure.

Table 6: Anticonvulsant Effect of this compound in the Rat MEST Test

| Parameter | Value |

| Minimum Effective Dose (p.o.) | 0.1 mg/kg |

| Peak Activity (at 10 mg/kg, p.o.) | 4-6 h post-dose |

Experimental Protocol: Maximal Electroshock Seizure Threshold (MEST) Test

This test evaluates the ability of this compound to increase the threshold for electrically induced seizures.

-

Apparatus: A constant current stimulator with corneal electrodes.

-

Animals: Male Sprague-Dawley rats.

-

Procedure:

-

Drug Administration: this compound or vehicle is administered orally at various time points before the seizure induction.

-

Seizure Induction: A brief electrical stimulus of varying intensity is delivered through the corneal electrodes.

-

Endpoint: The threshold current required to elicit a tonic hindlimb extension seizure is determined for each animal. An increase in the seizure threshold in the drug-treated group compared to the vehicle group indicates anticonvulsant activity.

-

Signaling Pathways and Mechanism of Action

The primary mechanism of action of this compound is the competitive antagonism of the 5-HT6 receptor. The downstream signaling consequences of this antagonism are central to its observed pharmacological effects.

Canonical Gs-cAMP Pathway

As a Gs-coupled receptor, the 5-HT6 receptor's activation by serotonin leads to the stimulation of adenylyl cyclase, which in turn increases the production of the second messenger cAMP. This compound blocks this signaling cascade by preventing serotonin from binding to the receptor.

Caption: Canonical 5-HT6 Receptor Signaling Pathway.

Experimental Workflows

The initial research on this compound followed a logical progression from in vitro characterization to in vivo validation.

SB357134: A Comprehensive Technical Guide to a Potent and Selective 5-HT6 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

SB357134, chemically identified as N-(2,5-Dibromo-3-fluorophenyl)-4-methoxy-3-piperazin-1-ylbenzenesulfonamide, is a potent and selective antagonist of the serotonin 6 (5-HT6) receptor.[1][2] This document provides an in-depth technical overview of this compound, consolidating key findings on its pharmacological profile, binding affinity, functional activity, and in vivo effects. Detailed experimental protocols for seminal studies are provided to enable replication and further investigation. Quantitative data are presented in structured tables for clarity and comparative analysis. Furthermore, signaling pathways and experimental workflows are visually represented through diagrams to facilitate a comprehensive understanding of its mechanism of action and scientific application.

Introduction

The 5-HT6 receptor, a G-protein coupled receptor predominantly expressed in the central nervous system, has emerged as a promising target for the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia.[2] Antagonism of this receptor has been shown to modulate cholinergic and glutamatergic neurotransmission, leading to pro-cognitive effects. This compound has been identified as a highly selective and orally active 5-HT6 receptor antagonist with the ability to penetrate the blood-brain barrier, making it a valuable tool for neuroscience research and a potential therapeutic agent.[1][3] This guide serves as a central repository of technical information on this compound for the scientific community.

Pharmacological Profile

Binding Affinity and Selectivity

This compound demonstrates high affinity for the human 5-HT6 receptor. Radioligand binding studies have shown potent inhibition of [¹²⁵I]SB-258585 and [³H]LSD binding to HeLa cells expressing human 5-HT6 receptors.[1] The compound also exhibits high affinity for native 5-HT6 receptors in human, rat, and pig brain tissue.[1] A key characteristic of this compound is its remarkable selectivity, displaying over 200-fold greater affinity for the 5-HT6 receptor compared to a panel of 72 other receptors and enzymes.[1]

Table 1: Binding Affinity (pKi) of this compound at 5-HT6 Receptors

| Radioligand | Preparation | Species | pKi | Reference |

| [¹²⁵I]SB-258585 | HeLa cells expressing human 5-HT6 receptors | Human | 8.6 | [1] |

| [³H]LSD | HeLa cells expressing human 5-HT6 receptors | Human | 8.54 | [1] |

| [¹²⁵I]SB-258585 | Caudate-putamen membranes | Human | 8.82 | [1] |

| [¹²⁵I]SB-258585 | Striatum membranes | Rat | 8.44 | [1] |

| [¹²⁵I]SB-258585 | Striatum membranes | Pig | 8.61 | [1] |

Functional Antagonism

This compound acts as a competitive antagonist at the 5-HT6 receptor. In functional assays, it has been shown to inhibit the 5-HT-stimulated accumulation of cyclic AMP (cAMP) in cells expressing human 5-HT6 receptors.[1][4]

Table 2: Functional Activity of this compound

| Assay | Preparation | Species | pA2 | Reference |

| 5-HT-stimulated cAMP accumulation | Human 5-HT6 receptors | Human | 7.63 | [1] |

In Vivo Pharmacology

This compound is orally bioavailable and brain-penetrant.[1][3] In vivo studies in rats have demonstrated its ability to occupy 5-HT6 receptors in the brain after oral administration.[1] Furthermore, this compound has shown significant pro-cognitive and anticonvulsant effects in animal models.[1][4]

Table 3: In Vivo Effects of this compound in Rats

| Test | Effect | Dose | Route | Reference |

| Ex vivo [¹²⁵I]SB-258585 binding | ED₅₀ of 4.9 ± 1.3 mg/kg (4 h post-dose) | 4.9 mg/kg | p.o. | [1] |

| Maximal Electroshock Seizure Threshold (MEST) | Increased seizure threshold | 0.1 mg/kg (minimum effective dose) | p.o. | [1] |

| Water Maze | Enhanced memory and learning (chronic administration) | 10 mg/kg (twice a day for 7 days) | p.o. | [1] |

Pharmacokinetics

Pharmacokinetic studies in rats have characterized the absorption, distribution, and brain penetration of this compound.

Table 4: Pharmacokinetic Parameters of this compound in Rats (10 mg/kg, p.o.)

| Parameter | Value | Time Post-Dose | Reference |

| Maximum Blood Concentration (Cmax) | 4.3 ± 0.2 µM | 1 hour | [1] |

| Maximum Brain Concentration (Cmax) | 1.3 ± 0.06 µM | 1 hour | [1] |

Experimental Protocols

Radioligand Binding Assay

This protocol describes the methodology for determining the binding affinity of this compound to 5-HT6 receptors using a competitive radioligand binding assay.

Materials:

-

HeLa cell membranes expressing human 5-HT6 receptors

-

[¹²⁵I]SB-258585 (Radioligand)

-

This compound (Test Compound)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂ and 0.5 mM EDTA

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4

-

96-well microplates

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of a high concentration of a non-radiolabeled ligand (e.g., 10 µM serotonin for non-specific binding), or 50 µL of this compound dilution.

-

Add 50 µL of [¹²⁵I]SB-258585 to each well at a final concentration of approximately 0.1-0.5 nM.

-

Add 100 µL of the membrane preparation (containing 10-20 µg of protein) to each well.

-

Incubate the plate at 37°C for 60 minutes.

-

Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with 3 mL of ice-cold wash buffer.

-

Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC₅₀ value of this compound from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.

cAMP Functional Assay

This protocol outlines the procedure for assessing the functional antagonist activity of this compound by measuring its effect on 5-HT-stimulated cAMP accumulation.

Materials:

-

HEK293 cells stably expressing the human 5-HT6 receptor

-

Serotonin (5-HT)

-

This compound

-

Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) containing 5 mM HEPES, 0.5 mM IBMX, and 0.1% BSA

-

cAMP assay kit (e.g., LANCE Ultra cAMP Kit)

Procedure:

-

Plate the HEK293-h5-HT6 cells in a 96-well plate and culture overnight.

-

Wash the cells with HBSS.

-

Pre-incubate the cells with varying concentrations of this compound in stimulation buffer for 20 minutes at 37°C.

-

Stimulate the cells with a fixed concentration of 5-HT (e.g., EC₈₀ concentration) for 30 minutes at 37°C.

-

Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

-

Generate a dose-response curve for this compound's inhibition of the 5-HT response.

-

Calculate the pA₂ value from the Schild plot to quantify the antagonist potency.

Visualizations

Signaling Pathway of 5-HT6 Receptor Antagonism by this compound

Caption: 5-HT6 receptor signaling and its antagonism by this compound.

Experimental Workflow for In Vitro Characterization of this compound

Caption: Workflow for in vitro characterization of this compound.

Logical Relationship of In Vivo Studies with this compound

Caption: Logical flow of in vivo evaluation of this compound.

Conclusion

This compound is a well-characterized, potent, and selective 5-HT6 receptor antagonist. Its favorable pharmacological and pharmacokinetic properties, including high affinity, excellent selectivity, oral bioavailability, and brain penetration, have been consistently demonstrated. The pro-cognitive and anticonvulsant effects observed in preclinical models underscore its potential as a therapeutic agent and a valuable research tool for elucidating the role of the 5-HT6 receptor in health and disease. This technical guide provides a comprehensive resource for scientists and researchers engaged in the study of serotonergic systems and the development of novel central nervous system therapies.

References

The Discovery and Development of SB357134: A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

SB357134, chemically known as N-(2,5-Dibromo-3-fluorophenyl)-4-methoxy-3-piperazin-1-ylbenzenesulfonamide, is a potent and selective antagonist of the serotonin 6 (5-HT6) receptor.[1] Its development marked a significant step in the exploration of the 5-HT6 receptor as a therapeutic target for cognitive disorders. This technical guide provides a comprehensive overview of the discovery, history, and pharmacological profile of this compound, with a focus on its mechanism of action, key experimental data, and the methodologies used in its characterization.

Discovery and History

The journey to discover this compound is rooted in the broader effort to understand the role of the 5-HT6 receptor in the central nervous system. The 5-HT6 receptor, a G protein-coupled receptor (GPCR) positively coupled to adenylyl cyclase, is almost exclusively expressed in the brain, with high densities in regions associated with learning and memory, such as the hippocampus and cortex. This unique expression pattern made it an attractive target for therapeutic intervention in cognitive dysfunction.

The development of selective 5-HT6 receptor antagonists was driven by the hypothesis that blocking this receptor could enhance cognitive function. Early research in the late 1990s and early 2000s focused on developing ligands with high affinity and selectivity for the 5-HT6 receptor. This led to the identification of several classes of compounds, with arylsulfonamide derivatives showing particular promise. This compound emerged from these medicinal chemistry efforts as a lead candidate with a favorable pharmacological profile, demonstrating high potency, selectivity, and oral bioavailability.

Quantitative Pharmacological Data

The pharmacological characteristics of this compound have been extensively studied through a variety of in vitro and in vivo assays. The key quantitative data are summarized in the tables below for clarity and comparative analysis.

In Vitro Binding Affinity and Functional Antagonism

| Assay Type | Radioligand | Cell Line/Tissue | Species | Parameter | Value |

| Radioligand Binding | [¹²⁵I]SB-258585 | HeLa cells (recombinant human 5-HT6) | Human | pKi | 8.6 |

| Radioligand Binding | [³H]LSD | HeLa cells (recombinant human 5-HT6) | Human | pKi | 8.54 |

| Radioligand Binding | [¹²⁵I]SB-258585 | Caudate-putamen | Human | pKi | 8.82 |

| Radioligand Binding | [¹²⁵I]SB-258585 | Striatum | Rat | pKi | 8.44 |

| Radioligand Binding | [¹²⁵I]SB-258585 | Striatum | Pig | pKi | 8.61 |

| Functional Antagonism | 5-HT-stimulated cAMP accumulation | HeLa cells (recombinant human 5-HT6) | Human | pA2 | 7.63 |

In Vivo Efficacy and Pharmacokinetics

| Assay Type | Species | Endpoint | Parameter | Value |

| Ex vivo [¹²⁵I]SB-258585 Binding | Rat | Inhibition of binding | ED₅₀ (p.o.) | 4.9 ± 1.3 mg/kg |

| Maximal Electroshock Seizure Threshold (MEST) | Rat | Increase in seizure threshold | Minimum Effective Dose (p.o.) | 0.1 mg/kg |

| Pharmacokinetics | Rat | Blood concentration (at 10 mg/kg p.o.) | Cmax | 4.3 ± 0.2 µM |

| Pharmacokinetics | Rat | Brain concentration (at 10 mg/kg p.o.) | Cmax | 1.3 ± 0.06 µM |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. This section outlines the key experimental protocols used in the characterization of this compound.

Radioligand Binding Assays

Objective: To determine the binding affinity of this compound for the 5-HT6 receptor.

Materials:

-

HeLa cell membranes expressing recombinant human 5-HT6 receptors.

-

Rat, pig, or human brain tissue (striatum or caudate-putamen).

-

Radioligands: [¹²⁵I]SB-258585 or [³H]LSD.

-

Assay buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash buffer: 50 mM Tris-HCl, pH 7.4.

-

Unlabeled this compound for competition assays.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Tissues or cells are homogenized in ice-cold assay buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in fresh assay buffer. Protein concentration is determined using a standard protein assay.

-

Assay Setup: In a 96-well plate, incubate a fixed concentration of radioligand with varying concentrations of unlabeled this compound and the membrane preparation.

-

Incubation: Incubate the plates at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

5-HT-Stimulated cAMP Accumulation Assay

Objective: To assess the functional antagonist activity of this compound at the 5-HT6 receptor.

Materials:

-

HeLa cells expressing recombinant human 5-HT6 receptors.

-

Cell culture medium.

-

5-Hydroxytryptamine (5-HT) as the agonist.

-

This compound as the antagonist.

-

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

cAMP assay kit (e.g., ELISA-based or fluorescence-based).

Procedure:

-

Cell Culture: Plate the HeLa cells in 96-well plates and grow to near confluence.

-

Pre-incubation: Pre-incubate the cells with varying concentrations of this compound in the presence of a phosphodiesterase inhibitor for a defined period.

-

Stimulation: Add a fixed concentration of 5-HT to stimulate cAMP production and incubate for a further period.

-

Cell Lysis: Lyse the cells to release intracellular cAMP.

-

cAMP Measurement: Quantify the amount of cAMP in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.

-

Data Analysis: Plot the 5-HT concentration-response curve in the absence and presence of different concentrations of this compound. Determine the pA₂ value from the Schild plot, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist's EC₅₀.

Maximal Electroshock Seizure Threshold (MEST) Test in Rats

Objective: To evaluate the in vivo anticonvulsant activity of this compound.

Materials:

-

Male Sprague-Dawley rats.

-

This compound formulated for oral administration.

-

Vehicle control.

-

Electroshock apparatus with corneal electrodes.

-

Electrolyte solution for electrode contact.

Procedure:

-

Animal Dosing: Administer this compound or vehicle orally to the rats at various doses.

-

Pre-treatment Time: Allow a specific pre-treatment time (e.g., 1-4 hours) for the drug to be absorbed and distributed.

-

Seizure Induction: Apply a brief electrical stimulus through corneal electrodes. The current intensity is varied to determine the threshold for inducing a tonic hindlimb extension seizure.

-

Endpoint Measurement: The seizure threshold is defined as the minimum current intensity required to elicit a tonic hindlimb extension in 50% of the animals.

-

Data Analysis: Compare the seizure threshold in the drug-treated groups to the vehicle-treated group to determine the minimum effective dose of this compound.[2]

Morris Water Maze Test in Rats

Objective: To assess the cognitive-enhancing effects of this compound on spatial learning and memory.[3]

Materials:

-

Male rats.

-

Circular water tank filled with opaque water.

-

Submerged escape platform.

-

Visual cues placed around the room.

-

Video tracking system.

-

This compound formulated for administration.

-

Vehicle control.

Procedure:

-

Acquisition Phase (Training):

-

Administer this compound or vehicle to the rats daily before the training sessions.

-

Place the rat in the water maze from different starting positions.

-

Allow the rat to swim and find the hidden escape platform.

-

Record the time taken to find the platform (escape latency) and the path length using the video tracking system.

-

Conduct multiple trials per day for several consecutive days.

-

-

Probe Trial (Memory Test):

-

After the acquisition phase, remove the escape platform from the maze.

-

Allow the rat to swim freely for a set duration (e.g., 60 seconds).

-

Record the time spent in the target quadrant (where the platform was previously located) and the number of crossings over the former platform location.

-

-

Data Analysis: Compare the escape latencies and path lengths during the acquisition phase between the drug-treated and vehicle-treated groups. In the probe trial, compare the time spent in the target quadrant to assess memory retention.

Signaling Pathways and Experimental Workflow

To visually represent the complex biological processes and experimental procedures, the following diagrams have been generated using the DOT language.

Caption: 5-HT6 Receptor Signaling Pathways and the Action of this compound.

Caption: Experimental Workflow for the Characterization of this compound.

Conclusion

This compound stands as a testament to the targeted drug discovery approach, specifically aimed at modulating the 5-HT6 receptor for therapeutic benefit. Its well-defined pharmacological profile, characterized by high potency, selectivity, and in vivo efficacy in preclinical models of cognition and seizure, has provided a valuable tool for neuroscientists and pharmacologists. The data and protocols outlined in this guide offer a comprehensive resource for researchers in the field, facilitating a deeper understanding of this compound and the broader implications of 5-HT6 receptor antagonism in the treatment of central nervous system disorders.

References

Unveiling the Pharmacological Profile of SB357134: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacological profile of SB357134, a potent and selective 5-HT6 receptor antagonist. The information presented herein is curated for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows.

Core Pharmacological Data

This compound, chemically known as N-(2,5-Dibromo-3-fluorophenyl)-4-methoxy-3-piperazin-1-ylbenzenesulfonamide, has been extensively characterized as a high-affinity antagonist of the serotonin 6 (5-HT6) receptor.[1][2] Its pharmacological activity has been evaluated through a series of in vitro and in vivo studies, revealing its potential as a therapeutic agent for cognitive disorders.[2][3]

In Vitro Binding Affinity

The binding affinity of this compound for the 5-HT6 receptor has been determined using radioligand binding assays in various cell lines and tissue preparations. The compound demonstrates potent inhibition of radioligand binding, indicating a strong interaction with the receptor.

| Radioligand | Preparation | Species | pKi | Reference |

| [¹²⁵I]SB-258585 | HeLa cells expressing human 5-HT6 receptors | Human | 8.6 | [1] |

| [³H]LSD | HeLa cells expressing human 5-HT6 receptors | Human | 8.54 | [1] |

| [¹²⁵I]SB-258585 | Caudate-putamen membranes | Human | 8.82 | [1] |

| [¹²⁵I]SB-258585 | Striatum membranes | Rat | 8.44 | [1] |

| [¹²⁵I]SB-258585 | Striatum membranes | Pig | 8.61 | [1] |

Receptor Selectivity

This compound exhibits a high degree of selectivity for the 5-HT6 receptor. Screening against a panel of 72 other receptors and enzymes revealed a greater than 200-fold selectivity, highlighting its specific pharmacological profile.[1] This high selectivity minimizes the potential for off-target effects, a desirable characteristic for a therapeutic candidate.

In Vitro Functional Activity

The antagonist activity of this compound at the human 5-HT6 receptor was confirmed through functional assays measuring the accumulation of cyclic AMP (cAMP). This compound competitively antagonized the 5-HT-stimulated increase in cAMP levels.

| Assay | Cell Line | Parameter | Value | Reference |

| 5-HT-stimulated cAMP accumulation | Human 5-HT6 receptors | pA2 | 7.63 | [1] |

In Vivo Activity and Pharmacokinetics

In vivo studies in rats have demonstrated the oral activity and brain penetration of this compound. Following oral administration, the compound effectively occupies 5-HT6 receptors in the brain and elicits pharmacological effects in behavioral models.

| Parameter | Species | Dose | Value | Time Post-dose | Reference |

| Ex vivo [¹²⁵I]SB-258585 binding inhibition (ED₅₀) | Rat | po | 4.9 ± 1.3 mg/kg | 4 h | [1] |

| Maximal Blood Concentration | Rat | 10 mg/kg po | 4.3 ± 0.2 µM | 1 h | [1] |

| Maximal Brain Concentration | Rat | 10 mg/kg po | 1.3 ± 0.06 µM | 1 h | [1] |

| Minimum Effective Dose (MEST test) | Rat | po | 0.1 mg/kg | - | [1] |

| Oral Bioavailability | Rat | - | 65% | - | [4] |

Key Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the pharmacological profile of this compound.

Radioligand Binding Assay

This protocol outlines the general procedure for determining the binding affinity of a compound for the 5-HT6 receptor using a competitive radioligand binding assay.

Objective: To determine the inhibitory constant (Ki) of this compound for the 5-HT6 receptor.

Materials:

-

Cell membranes expressing the 5-HT6 receptor (e.g., from HeLa cells or brain tissue).

-

Radioligand (e.g., [¹²⁵I]SB-258585 or [³H]LSD).

-

This compound or other competing ligands.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the cell membrane preparation, the radioligand at a concentration close to its Kd, and varying concentrations of this compound.

-

For total binding, add assay buffer instead of the competing ligand. For non-specific binding, add a high concentration of a known 5-HT6 ligand (e.g., unlabeled 5-HT).

-

Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay

This protocol describes a method to assess the functional antagonist activity of this compound at the 5-HT6 receptor.

Objective: To determine the pA2 value of this compound, a measure of its antagonist potency.

Materials:

-

Cells stably expressing the human 5-HT6 receptor.

-

5-Hydroxytryptamine (5-HT) as the agonist.

-

This compound.

-

Cell culture medium.

-

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

Procedure:

-

Plate the cells in a 96-well plate and allow them to adhere overnight.

-

Pre-incubate the cells with varying concentrations of this compound for a defined period (e.g., 30 minutes).

-

Stimulate the cells with a range of concentrations of 5-HT in the presence of the phosphodiesterase inhibitor.

-

Incubate for a specific time (e.g., 30 minutes) at 37°C.

-

Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit according to the manufacturer's instructions.

-

Construct concentration-response curves for 5-HT in the absence and presence of different concentrations of this compound.

-

Perform a Schild analysis by plotting the log(dose ratio - 1) against the log concentration of the antagonist. The x-intercept of the linear regression provides the pA2 value.

Rat Maximal Electroshock Seizure Threshold (MEST) Test

This in vivo model is used to evaluate the anticonvulsant potential of a compound.

Objective: To determine the minimum effective dose of this compound required to increase the seizure threshold in rats.

Materials:

-

Male Sprague-Dawley rats.

-

This compound.

-

Vehicle for drug administration (e.g., water, saline).

-

An electroshock apparatus with corneal electrodes.

-

Electrode solution (e.g., saline).

Procedure:

-

Administer this compound or vehicle to the rats via the desired route (e.g., orally).

-

At a specific time point after drug administration, apply a brief electrical stimulus through the corneal electrodes. The intensity of the current is varied to determine the threshold for inducing a tonic hindlimb extension seizure.

-

The seizure threshold is defined as the current intensity that produces a tonic hindlimb extension in 50% of the animals (CC₅₀).

-

A significant increase in the seizure threshold in the drug-treated group compared to the vehicle-treated group indicates anticonvulsant activity.

-

The minimum effective dose is the lowest dose of the compound that produces a statistically significant increase in the seizure threshold.

Rat Water Maze Task

This behavioral test is a widely used model to assess spatial learning and memory.

Objective: To evaluate the effect of this compound on cognitive function in rats.

Materials:

-

A circular water tank (water maze).

-

An escape platform submerged beneath the water surface.

-

Visual cues placed around the room.

-

A video tracking system.

-

Male rats.

-

This compound.

-

Vehicle.

Procedure:

-

Acquisition Phase:

-

Administer this compound or vehicle to the rats daily for a set period (e.g., 7 days).

-

Each day, the rats are given a series of trials to find the hidden escape platform from different starting locations in the water maze.

-

The time taken to find the platform (escape latency) and the path length are recorded.

-

A reduction in escape latency and path length over successive trials indicates learning.

-

-

Probe Trial:

-

After the acquisition phase, the platform is removed from the tank.

-

The rats are allowed to swim freely for a set period (e.g., 60 seconds).

-

The time spent in the target quadrant (where the platform was previously located) is measured.

-

A significant preference for the target quadrant in the drug-treated group compared to the vehicle group suggests an enhancement of spatial memory.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway of the 5-HT6 receptor and a general experimental workflow for characterizing a novel 5-HT6 receptor antagonist.

Caption: 5-HT6 Receptor Signaling Pathway and Antagonism by this compound.

References

- 1. scispace.com [scispace.com]

- 2. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]

- 3. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Effects of SB357134 on Learning and Memory in Rodents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical findings on SB357134, a selective 5-HT6 receptor antagonist, and its effects on learning and memory in rodent models. The document details the compound's mechanism of action, summarizes quantitative data from key behavioral studies, outlines experimental protocols, and visualizes the associated signaling pathways.

Introduction

This compound is a potent and selective antagonist of the serotonin 6 (5-HT6) receptor. These receptors are almost exclusively expressed in the central nervous system, with high densities in brain regions critical for learning and memory, such as the hippocampus and cortex.[1] Blockade of 5-HT6 receptors has been shown to enhance cholinergic and glutamatergic neurotransmission, providing a strong rationale for investigating 5-HT6 receptor antagonists as cognitive enhancers.[2] Preclinical studies in rodents have demonstrated that this compound can improve performance in various learning and memory paradigms.

Mechanism of Action and Signaling Pathways

This compound exerts its pro-cognitive effects by antagonizing the 5-HT6 receptor. The 5-HT6 receptor is a Gs-protein coupled receptor that, upon activation by serotonin, stimulates adenylyl cyclase to increase intracellular levels of cyclic adenosine monophosphate (cAMP). By blocking this receptor, this compound is thought to modulate the activity of multiple neurotransmitter systems implicated in learning and memory.

The cognitive-enhancing properties of 5-HT6 receptor antagonists are believed to be mediated, in part, through the modulation of downstream signaling cascades, including the Extracellular signal-Regulated Kinase (ERK) and cAMP Response Element-Binding protein (CREB) pathways.[3] Activation of these pathways is crucial for synaptic plasticity and long-term memory formation.

Below is a diagram illustrating the proposed signaling pathway affected by this compound.

References

Unveiling the Anticonvulsant Potential of SB357134: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SB357134, a potent and selective 5-HT6 receptor antagonist, has demonstrated significant anticonvulsant properties in preclinical models. This technical guide provides an in-depth analysis of the existing data on this compound, focusing on its mechanism of action, quantitative preclinical efficacy, and the experimental protocols utilized in its evaluation. The document is intended to serve as a comprehensive resource for researchers and professionals in the field of epilepsy treatment and drug development, offering a consolidated view of the scientific evidence supporting the investigation of this compound as a potential novel antiepileptic drug.

Introduction

Epilepsy is a chronic neurological disorder characterized by recurrent seizures, affecting millions worldwide. Despite the availability of numerous antiepileptic drugs (AEDs), a significant portion of patients remain refractory to current treatments, highlighting the urgent need for novel therapeutic strategies. The serotonergic system, particularly the 5-HT6 receptor, has emerged as a promising target for anticonvulsant drug development. This compound, a selective antagonist of the 5-HT6 receptor, has shown compelling anticonvulsant effects in preclinical studies. This whitepaper will delve into the core scientific data, experimental methodologies, and proposed mechanisms underlying the anticonvulsant activity of this compound.

Mechanism of Action: Targeting the 5-HT6 Receptor

This compound exerts its effects by acting as a competitive antagonist at the 5-HT6 receptor.[1] This receptor is primarily expressed in the central nervous system and is positively coupled to adenylyl cyclase through a Gs protein. Activation of the 5-HT6 receptor leads to an increase in intracellular cyclic AMP (cAMP) levels. By blocking this receptor, this compound is hypothesized to modulate downstream signaling cascades that contribute to neuronal hyperexcitability.

Recent evidence suggests a potential link between 5-HT6 receptor antagonism and the mammalian target of rapamycin (mTOR) pathway, which is implicated in epileptogenesis. The proposed signaling pathway suggests that by antagonizing the 5-HT6 receptor, this compound may lead to the inhibition of the mTOR pathway, thereby reducing neuronal hyperexcitability and seizure susceptibility.

Quantitative Data Summary

The anticonvulsant properties of this compound have been evaluated in various preclinical models. The following tables summarize the key quantitative findings from in vitro and in vivo studies.

Table 1: In Vitro Receptor Binding Affinity and Functional Antagonism

| Assay Type | Radioligand/Agonist | Preparation | Parameter | Value |

| Radioligand Binding | [¹²⁵I]SB-258585 | HeLa cells expressing human 5-HT6 receptors | pKi | 8.6[1] |

| Radioligand Binding | [³H]LSD | HeLa cells expressing human 5-HT6 receptors | pKi | 8.54[1] |

| Radioligand Binding | [¹²⁵I]SB-258585 | Human caudate-putamen membranes | pKi | 8.82[1] |

| Radioligand Binding | [¹²⁵I]SB-258585 | Rat striatum membranes | pKi | 8.44[1] |

| Radioligand Binding | [¹²⁵I]SB-258585 | Pig striatum membranes | pKi | 8.61[1] |

| cAMP Accumulation | 5-HT | Human 5-HT6 receptors | pA2 | 7.63[1] |

Table 2: In Vivo Anticonvulsant Efficacy in the Rat Maximal Electroshock Seizure Threshold (MEST) Test

| Administration Route | Dose (mg/kg) | Effect |

| Oral (p.o.) | 0.1 | Minimum effective dose to significantly increase seizure threshold[1] |

| Oral (p.o.) | 10 | Rapid onset of action; significant increase in seizure threshold at 1 hour post-dose[1] |

| Oral (p.o.) | 10 | Peak activity observed between 4 and 6 hours post-dose[1] |

| Oral (p.o.) | 30 | Increased seizure threshold by up to 123 ± 12%[1] |

Table 3: Pharmacokinetic Properties of this compound in Rats

| Parameter | Dose (mg/kg, p.o.) | Value | Time Post-Dose (hours) |

| Maximal Blood Concentration | 10 | 4.3 ± 0.2 µM | 1[1] |

| Maximal Brain Concentration | 10 | 1.3 ± 0.06 µM | 1[1] |

| Ex vivo [¹²⁵I]SB-258585 Binding Inhibition (ED₅₀) | - | 4.9 ± 1.3 mg/kg | 4[1] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

In Vitro Radioligand Binding Assay

-

Objective: To determine the binding affinity of this compound to the 5-HT6 receptor.

-

Preparations:

-

Membranes from HeLa cells stably expressing human 5-HT6 receptors.

-

Membranes from human caudate-putamen, rat striatum, or pig striatum.

-

-

Radioligands: [¹²⁵I]SB-258585 or [³H]LSD.

-

Procedure:

-

Incubate cell membranes with various concentrations of the radioligand in the presence or absence of competing unlabeled this compound.

-

Incubations are typically carried out in a buffer solution (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4) at 37°C for a specified time (e.g., 60 minutes).

-

Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding (determined in the presence of a high concentration of a non-labeled ligand) from total binding.

-

Determine the inhibition constant (Ki) from the IC₅₀ value (concentration of this compound that inhibits 50% of specific radioligand binding) using the Cheng-Prusoff equation. The pKi is the negative logarithm of the Ki.

-

In Vitro cAMP Accumulation Assay

-

Objective: To assess the functional antagonist activity of this compound at the 5-HT6 receptor.

-

Cell Line: HEK-293 cells stably expressing the human 5-HT6 receptor.

-

Procedure:

-

Culture the cells in appropriate media and seed them into multi-well plates.

-

Pre-incubate the cells with various concentrations of this compound.

-

Stimulate the cells with a known concentration of the agonist 5-hydroxytryptamine (5-HT) to induce cAMP production.

-

After incubation, lyse the cells and measure the intracellular cAMP levels using a commercially available assay kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).

-

-

Data Analysis:

-

Construct concentration-response curves for 5-HT in the presence of different concentrations of this compound.

-

Determine the pA2 value from a Schild plot analysis, which provides a measure of the antagonist's potency.

-

In Vivo Maximal Electroshock Seizure Threshold (MEST) Test

-

Objective: To evaluate the in vivo anticonvulsant efficacy of this compound.

-

Animal Model: Male Sprague-Dawley rats.

-

Procedure:

-

Administer this compound orally (p.o.) at various doses and at different time points before the seizure induction.

-

Apply a brief electrical stimulus (e.g., 60 Hz, 0.2 ms duration, for 2 seconds) through corneal or ear-clip electrodes.

-

The endpoint is the observation of a tonic hindlimb extension seizure.

-

Determine the current intensity required to induce a tonic hindlimb extension seizure in 50% of the animals (threshold).

-

-

Data Analysis:

-

Compare the seizure threshold in this compound-treated animals to that of vehicle-treated controls.

-

A significant increase in the seizure threshold indicates anticonvulsant activity.

-

Determine the minimum effective dose (MED) and the time course of the anticonvulsant effect.

-

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound Action

Caption: Proposed signaling pathway for the anticonvulsant action of this compound.

Preclinical Experimental Workflow for this compound

Caption: Preclinical experimental workflow for evaluating this compound.

Clinical Development Status

As of the latest available information, there are no registered clinical trials specifically investigating the use of this compound for the treatment of epilepsy. The data presented in this document are based on preclinical studies. Further investigation, including rigorous clinical trials, would be necessary to establish the safety and efficacy of this compound in human patients with epilepsy.

Conclusion and Future Directions